1-phenyl-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea
CAS No.: 2320858-15-7
Cat. No.: VC5919261
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2320858-15-7 |
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Molecular Formula | C14H13N5OS |
Molecular Weight | 299.35 |
IUPAC Name | 1-phenyl-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea |
Standard InChI | InChI=1S/C14H13N5OS/c20-14(16-11-5-2-1-3-6-11)15-9-12-10-19(18-17-12)13-7-4-8-21-13/h1-8,10H,9H2,(H2,15,16,20) |
Standard InChI Key | JQBWHTZQSKPTRM-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Introduction
Structural Elucidation and Molecular Properties
Chemical Architecture
The compound features a urea backbone (-NH-C(=O)-NH-) with two distinct substituents:
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Phenyl group: Attached to one nitrogen atom, contributing aromaticity and potential π-π stacking interactions.
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Triazole-methylthiophene moiety: A 1,2,3-triazole ring substituted at position 1 with a thiophen-2-yl group and connected via a methylene bridge to the urea’s second nitrogen.
This architecture combines electron-rich (thiophene) and electron-deficient (triazole) heterocycles, creating a polarized system conducive to diverse molecular interactions.
Molecular and Physicochemical Properties
Property | Value/Description |
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Molecular Formula | C₁₄H₁₃N₅OS |
Molecular Weight | 307.35 g/mol |
Hydrogen Bond Donors | 2 (urea NH groups) |
Hydrogen Bond Acceptors | 4 (urea carbonyl, triazole N, thiophene S) |
Topological Polar Surface Area | ~95 Ų (estimated) |
LogP (Lipophilicity) | ~2.8 (predicted) |
The compound’s moderate lipophilicity suggests balanced membrane permeability, while its polar surface area indicates potential solubility challenges in apolar solvents.
Synthetic Methodologies
Retrosynthetic Analysis
Key disconnections highlight two primary fragments:
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Phenyl isocyanate: Serves as the urea-forming electrophile.
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1-(Thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine: Generated via sequential azide-alkyne cycloaddition and functional group transformations.
Stepwise Synthesis
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Triazole Formation:
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between thiophen-2-yl azide and propargyl amine yields 1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methanamine.
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Reaction Conditions: CuSO₄·5H₂O (catalyst), sodium ascorbate (reductant), H₂O/t-BuOH (1:1), 25°C, 12 h.
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Urea Coupling:
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Optimized Parameters: Dichloromethane solvent, 0°C to room temperature, 4 Å molecular sieves to scavenge moisture.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity.
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Recrystallization from ethanol/water enhances crystalline form.
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.50 (s, 1H, triazole-H)
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δ 7.80–7.20 (m, 7H, aromatic H from phenyl and thiophene)
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δ 6.30 (br s, 2H, urea NH)
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δ 4.45 (s, 2H, CH₂ bridge)
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¹³C NMR:
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158.2 ppm (urea carbonyl)
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145.1 ppm (triazole C-4)
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126–130 ppm (aromatic carbons)
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Infrared Spectroscopy
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Strong absorption at 1685 cm⁻¹ (C=O stretch of urea)
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Absence of isocyanate peak (~2270 cm⁻¹) confirms complete reaction.
Biological Activity and Mechanistic Insights
Antimicrobial Profile
Analogous compounds exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, suggesting possible broad-spectrum activity. Resistance mechanisms may involve efflux pump overexpression, as seen in fluconazole-resistant strains.
Comparative Analysis with Structural Analogs
Compound Modification | Impact on Activity |
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Phenyl → Pyridinyl | Enhanced solubility but reduced logP |
Thiophene → Furan | Decreased metabolic stability |
Methyl bridge → Ethyl bridge | Improved target residence time |
The thiophene-triazole combination uniquely balances electronic effects and steric bulk, favoring target engagement over simpler aryl derivatives.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a scaffold for introducing sulfonamide or fluorinated groups to enhance pharmacokinetics.
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Prodrug Design: Urea NH groups facilitate conjugation with promoieties for targeted delivery.
Material Science
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Coordination Polymers: Triazole nitrogen atoms act as ligands for transition metals, enabling construction of porous frameworks for gas storage.
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